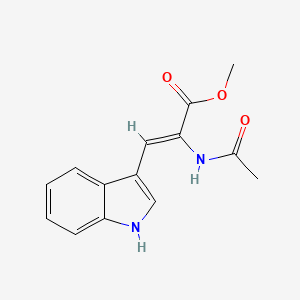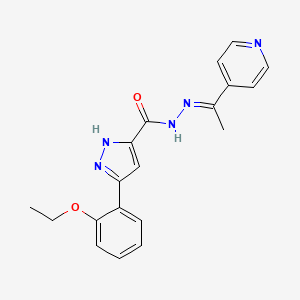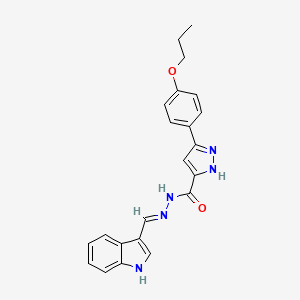![molecular formula C21H19BrN2O6 B11659166 4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11659166.png)
4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a bromophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole and bromophenyl intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-CHLOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-FLUOROPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of 4-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(4-BROMOPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C21H19BrN2O6 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C21H19BrN2O6/c22-15-6-4-14(5-7-15)20(27)24-16(21(28)23-9-1-2-19(25)26)10-13-3-8-17-18(11-13)30-12-29-17/h3-8,10-11H,1-2,9,12H2,(H,23,28)(H,24,27)(H,25,26)/b16-10- |
InChI Key |
JHPOMIOTXYHFPO-YBEGLDIGSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCC(=O)O)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,5-dimethylphenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11659088.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11659093.png)
![Propionic acid, 2-acetylamino-2-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylamino)-3,3,3-trifluoro-, methyl ester](/img/structure/B11659095.png)


![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659120.png)
![(2E)-2-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B11659130.png)

![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659138.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11659140.png)
![9-ethyl-3-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B11659148.png)

![4-(benzyloxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11659154.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659164.png)
